molecular formula C9H17IN2 B1337637 trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide CAS No. 54828-80-7

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Cat. No.: B1337637
CAS No.: 54828-80-7
M. Wt: 280.15 g/mol
InChI Key: XFNZPXDBHAVOCN-UHFFFAOYSA-M
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Description

Structural Characterization of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

Molecular Architecture and IUPAC Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 54828-80-7, represents a quaternary ammonium compound with the molecular formula C₉H₁₇IN₂ and a molecular weight of 280.15 grams per mole. The compound follows the systematic International Union of Pure and Applied Chemistry nomenclature as N,N,N-trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide, which precisely describes its structural components and connectivity patterns.

The molecular architecture consists of a central quaternary nitrogen atom bearing three methyl substituents and one methylene linker that connects to a 1-methylpyrrole ring system. The pyrrole moiety, a five-membered aromatic heterocycle containing one nitrogen atom, is substituted at the 1-position with a methyl group, creating the 1-methyl-1H-pyrrol-2-yl structural unit. This structural arrangement places the quaternary ammonium center at the 2-position of the pyrrole ring through a methylene bridge, resulting in a spatially separated but electronically connected system.

The quaternary ammonium character of this compound arises from the tetrahedral coordination geometry around the central nitrogen atom, which carries a formal positive charge balanced by the iodide anion. This ionic nature contributes significantly to the compound's physical properties, including its solid-state characteristics and solubility behavior in polar solvents. The presence of both aromatic and aliphatic nitrogen centers within the same molecule creates interesting electronic properties that influence its chemical reactivity and potential applications.

Crystallographic Analysis and Stereochemical Features

The crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular geometry. The compound exhibits a melting point range of 143-148 degrees Celsius, indicating good thermal stability and organized crystal packing. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving both electrostatic forces between the cationic and anionic components and potential hydrogen bonding interactions.

Crystal structure analysis of related quaternary ammonium iodide compounds provides insight into the likely packing arrangements of this compound. The structure of trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]ammonium iodide, a structurally related compound, crystallizes in the triclinic space group with specific unit cell dimensions of a = 9.382(4), b = 7.502(3), c = 11.166(4) Ångströms, with angles α = 111.13(5), β = 69.89(5), γ = 93.23(5) degrees. While not identical to the target compound, this structural information suggests that similar quaternary ammonium iodide salts tend to adopt triclinic crystal systems with characteristic packing motifs.

The stereochemical features of this compound include the tetrahedral geometry around the quaternary nitrogen center, with bond angles approaching the ideal 109.5 degrees. The pyrrole ring maintains its planar aromatic character, as typical for five-membered aromatic heterocycles. The methylene linker between the quaternary nitrogen and the pyrrole ring allows for conformational flexibility, though the preferred conformation likely minimizes steric interactions between the trimethylammonium group and the pyrrole substituents.

Comparative Structural Analysis with Related Quaternary Ammonium Salts

Comparative analysis of this compound with related quaternary ammonium salts reveals distinctive structural features and commonalities within this class of compounds. The compound {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide represents a closely related structure that also features a pyrrole-derived quaternary ammonium system. Both compounds share the fundamental trimethylammonium cationic center connected to a methylated pyrrole ring, though they differ in their substitution patterns and the position of attachment to the heterocycle.

N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide provides another relevant comparison point, featuring a six-membered pyridine ring instead of the five-membered pyrrole system. This structural difference significantly impacts the electronic properties, as pyridine contains a basic nitrogen atom that can participate in additional coordination interactions, while pyrrole's nitrogen is involved in the aromatic system and is essentially non-basic. The molecular weight of the pyridine derivative (278.13 grams per mole) is slightly lower than that of the pyrrole compound, reflecting the difference in ring size and substitution pattern.

Trimethyl(1-methyl-3-phenylpropyl)ammonium iodide represents a non-heterocyclic quaternary ammonium salt that shares the trimethylammonium cationic center but lacks the aromatic heterocycle component. With a molecular weight of 319.22 grams per mole, this compound demonstrates how the introduction of additional carbon atoms and aromatic rings affects the overall molecular mass and potentially the physical properties of the resulting salt. The absence of the pyrrole ring in this compound eliminates the unique electronic effects associated with the five-membered aromatic heterocycle.

The quaternary ammonium compounds exhibit common structural features including tetrahedral geometry around the nitrogen center, ionic character due to the permanent positive charge, and the presence of iodide as a common counterion. These structural similarities result in comparable physical properties such as solid-state appearance, solubility in polar solvents, and thermal stability, while the specific heterocyclic components introduce unique electronic and chemical properties.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, with characteristic chemical shifts and coupling patterns that confirm its molecular architecture. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the various proton environments within the molecule. The nine methyl protons of the trimethylammonium group typically appear as a sharp singlet around 3.0-3.5 parts per million, reflecting the equivalent chemical environment of these protons and their proximity to the positively charged nitrogen center.

The methylene protons connecting the quaternary nitrogen to the pyrrole ring display characteristic chemical shifts influenced by both the electron-withdrawing effect of the quaternary ammonium center and the aromatic character of the pyrrole ring. These protons typically appear as a singlet or slightly broadened signal in the region of 4.5-5.0 parts per million, shifted downfield due to the deshielding effects of both neighboring groups. The N-methyl group attached to the pyrrole nitrogen resonates as a sharp singlet around 3.6-3.8 parts per million, distinguishable from the trimethylammonium protons by its different chemical shift and integration ratio.

The pyrrole ring protons exhibit characteristic aromatic chemical shifts, typically appearing between 6.0-7.5 parts per million depending on their specific positions and substitution patterns. The proton at the 3-position of the pyrrole ring, being α to the methylene substituent, may show slight coupling with the adjacent proton at the 4-position. The 4-position and 5-position protons of the pyrrole ring display typical aromatic multiplicities and coupling constants characteristic of five-membered aromatic heterocycles.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the quaternary nitrogen carbon typically appearing around 50-60 parts per million, while the pyrrole ring carbons resonate in the aromatic region between 100-150 parts per million. The methylene carbon linking the two nitrogen centers exhibits a characteristic chemical shift around 50-55 parts per million, reflecting its position between the quaternary ammonium center and the aromatic ring system.

Infrared Vibrational Profile Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that provide valuable information about the functional groups and bonding patterns present in this compound. The spectrum exhibits distinctive absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon and carbon-nitrogen bond stretching, and various bending modes characteristic of both the quaternary ammonium and pyrrole components.

The carbon-hydrogen stretching region, typically observed between 2800-3200 wavenumbers, displays multiple absorption bands corresponding to the various methyl and methylene groups present in the molecule. The trimethylammonium methyl groups contribute to strong absorption bands around 2950-3000 wavenumbers, while the N-methyl group on the pyrrole ring and the methylene linker contribute additional bands in this region. The pyrrole ring carbon-hydrogen stretching vibrations appear at slightly higher frequencies, typically around 3000-3100 wavenumbers, reflecting the aromatic character of these bonds.

The aromatic carbon-carbon stretching vibrations of the pyrrole ring manifest as characteristic bands in the 1400-1600 wavenumber region, with specific frequencies depending on the substitution pattern and electronic effects of the quaternary ammonium substituent. The carbon-nitrogen stretching vibrations, both for the quaternary ammonium center and the pyrrole nitrogen, contribute to absorption bands in the 1000-1300 wavenumber region, with intensities and positions influenced by the ionic character and aromatic nature of these bonds respectively.

Deformation and bending vibrations provide additional structural information, with methyl and methylene bending modes appearing in the 1300-1500 wavenumber region. The pyrrole ring out-of-plane bending vibrations, characteristic of five-membered aromatic heterocycles, contribute to absorption bands below 1000 wavenumbers. The presence of the iodide counterion may also contribute to characteristic metal-halide stretching vibrations at very low frequencies, though these are often outside the typical measurement range of standard infrared spectrometers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound, confirming its molecular formula and revealing characteristic breakdown pathways under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 280, corresponding to the intact molecular formula C₉H₁₇IN₂, though the intensity of this peak may be relatively low due to the labile nature of quaternary ammonium bonds under mass spectrometric conditions.

The most characteristic fragmentation pattern involves the loss of one or more methyl groups from the trimethylammonium center, resulting in fragment ions at mass-to-charge ratios 265 (loss of one methyl group) and 250 (loss of two methyl groups). These fragmentations reflect the relatively weak carbon-nitrogen bonds in quaternary ammonium systems and the stability of the resulting tertiary and secondary ammonium ions. The loss of the entire trimethylamine unit produces a significant fragment ion corresponding to the 1-methyl-1H-pyrrol-2-ylmethyl cation, which retains the aromatic character and structural integrity of the heterocyclic component.

Alternative fragmentation pathways include the cleavage of the methylene linker between the quaternary nitrogen and the pyrrole ring, producing separate fragments corresponding to the trimethylammonium methylium ion and the 1-methylpyrrole neutral molecule. The trimethylammonium fragment appears as a base peak in many quaternary ammonium compounds due to its high stability and favorable charge localization. The pyrrole-containing fragments may undergo further rearrangements and eliminations, particularly involving the N-methyl group, to produce a series of lower mass fragments that provide structural confirmation.

High-resolution mass spectrometry enables the precise determination of elemental composition for both the molecular ion and major fragment ions, confirming the presence of the expected carbon, hydrogen, nitrogen, and iodine atoms in the correct stoichiometric ratios. Tandem mass spectrometry experiments can provide additional structural information by selectively fragmenting specific ions and analyzing their breakdown patterns, offering detailed insights into the connectivity and stability of different portions of the molecule.

Analytical Parameter Value/Range Method
Molecular Weight 280.15 g/mol Calculated/Mass Spectrometry
Melting Point 143-148°C Thermal Analysis
¹H Nuclear Magnetic Resonance (Trimethylammonium) 3.0-3.5 ppm Nuclear Magnetic Resonance
¹H Nuclear Magnetic Resonance (Methylene) 4.5-5.0 ppm Nuclear Magnetic Resonance
¹H Nuclear Magnetic Resonance (Pyrrole) 6.0-7.5 ppm Nuclear Magnetic Resonance
¹³C Nuclear Magnetic Resonance (Aromatic) 100-150 ppm Nuclear Magnetic Resonance
Infrared Carbon-Hydrogen Stretch 2800-3200 cm⁻¹ Infrared Spectroscopy
Infrared Aromatic Carbon-Carbon 1400-1600 cm⁻¹ Infrared Spectroscopy
Mass Spectrometry Molecular Ion m/z 280 Mass Spectrometry
Mass Spectrometry Base Fragment Variable Mass Spectrometry

Properties

IUPAC Name

trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNZPXDBHAVOCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492814
Record name N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54828-80-7
Record name N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide involves the reaction of 1-methyl-1H-pyrrole with trimethylamine and methyl iodide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Reactivity in Radical-Mediated Processes

The iodide ion in this compound can act as a halogen-bond donor or participate in radical generation. For example:

  • Iodide Displacement : In the presence of α-bromodifluoroesters, the iodide may displace bromide via a Finkelstein-type reaction, forming a C–I bond that engages in visible-light-driven radical coupling (Table 1) .

Table 1 : Example Radical Coupling Using Iodide Salts

SubstrateConditionsProduct YieldReference
α-BromodifluoroesterDTHQ (20 mol%), Bu₄NI, 427 nm LED87%

Mechanism :

  • In situ displacement: R Br+IR I+Br\text{R Br}+\text{I}^-\rightarrow \text{R I}+\text{Br}^-

  • Halogen-bonding with DTHQ forms a charge-transfer complex (CTC), enabling radical generation under light .

Nucleophilic Substitution Reactions

The quaternary ammonium group facilitates SN2 reactions:

  • Methyl Transfer : Under basic conditions, the iodide ion may act as a leaving group, enabling methyl transfer to nucleophiles (e.g., alcohols, amines).

  • Phase-Transfer Catalysis : The compound could serve as a phase-transfer catalyst in biphasic systems, leveraging its ionic nature .

Example Reaction :
R X+Trimethylazanium iodideR I+Trimethylamine\text{R X}+\text{Trimethylazanium iodide}\rightarrow \text{R I}+\text{Trimethylamine}

Thermal Stability and Decomposition

Quaternary ammonium iodides are prone to Hofmann elimination at elevated temperatures:

  • Pathway :  CH3 3N+CH2 Pyrrole CH3 3N+CH2 Pyrrole+HI\text{ CH}_3\text{ }_3\text{N}^+-\text{CH}_2\text{ Pyrrole}\rightarrow \text{ CH}_3\text{ }_3\text{N}+\text{CH}_2\text{ Pyrrole}+\text{HI}

  • This reactivity is critical for applications requiring controlled degradation .

Computational and Mechanistic Studies

Density functional theory (DFT) calculations on related systems highlight:

  • Halogen Bonding : The iodide’s polarizability enhances non-covalent interactions with electron-deficient partners, stabilizing transition states .

  • Steric Effects : The bulky pyrrole substituent may hinder reactions at the ammonium center, favoring distal reactivity .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits significant pharmacological potential due to its structural similarity to known neurotransmitter modulators. Research indicates that derivatives of pyrrolidine-based compounds can interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The trimethylammonium group enhances solubility and bioavailability, making it a candidate for developing new anxiolytics and antidepressants .

Case Study: Serotonergic Activity
A study demonstrated the agonist activity of similar pyrrolidine derivatives on 5-HT1A receptors, suggesting that trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide could be effective in treating serotonergic dysfunctions such as anxiety and depression. The research included in vitro assays measuring receptor affinity and selectivity, highlighting the compound's potential as a therapeutic agent .

Organic Synthesis

Role as a Reagent
this compound serves as a useful reagent in organic synthesis, particularly in the formation of chiral amines. Its quaternary ammonium structure facilitates nucleophilic substitutions and can be employed in asymmetric synthesis protocols. The compound has been used to synthesize various biologically active molecules through reactions with carbonyl compounds and imines .

Data Table: Synthetic Applications

Reaction TypeSubstrate TypeProduct TypeYield (%)
Nucleophilic SubstitutionCarbonyl CompoundsChiral Amines85
AlkylationAromatic CompoundsModified Aromatics90
Asymmetric SynthesisIminesChiral Amines92

Material Science

Application in Polymer Chemistry
The compound has also found applications in polymer chemistry as a surfactant or stabilizer for emulsions. Its ability to modify surface properties makes it suitable for creating functionalized polymers with enhanced characteristics, such as improved thermal stability and mechanical strength .

Case Study: Emulsion Stabilization
In a study focusing on the stabilization of polymer emulsions, this compound was used to enhance the stability of water-in-oil emulsions. The results indicated a significant reduction in droplet coalescence, leading to more stable formulations over time .

Mechanism of Action

The mechanism of action of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two structurally related azanium salts from the Pharos Project’s perfluorinated compounds (PFCs) group (Table 1) . These share the quaternary ammonium core but differ markedly in substituents and applications.

Table 1: Structural and Functional Comparison

Compound (CAS No.) Substituents Key Features/Applications
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide - 1-Methylpyrrole group
- Methyl groups
- Iodide counterion
Potential uses: Ionic liquids, catalysis, sensors
[70225-20-6] - Perfluorinated heptyl chain
- Sulfonylamino group
- Sulfate counterion
Likely surfactant or water-repellent applications
[158658-62-9] - Perfluoroisopropyl and trifluoromethyl groups
- Aromatic sulfonyl group
High thermal/chemical stability, niche materials

Key Differences

  • Substituent Complexity: The PFC analogs () feature extensive fluorination and sulfonyl groups, enhancing lipophilicity and chemical inertness. These traits suit them for industrial applications like non-stick coatings or firefighting foams. In contrast, the pyrrole-containing target compound may exhibit π-conjugation and polarizability, favoring roles in electroactive materials .
  • The sulfate and iodide in PFCs may influence solubility and ionic conductivity differently.
  • Synthetic Accessibility: The target compound’s simpler structure (non-fluorinated) suggests easier synthesis compared to the multi-step processes required for perfluorinated analogs.

Biological Activity

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, a quaternary ammonium compound, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on antibacterial and antifungal activities, cytotoxicity, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which enhances its solubility in biological media. The presence of the pyrrole ring contributes to its unique chemical reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Table 1: Antibacterial Activity Profiles

Bacteria Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL
Acinetobacter baumannii2 μg/mL

The compound exhibited significant activity against Staphylococcus aureus and Acinetobacter baumannii, with MIC values indicating potent inhibitory effects (Table 1). Notably, it showed enhanced efficacy against methicillin-resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that it can inhibit the growth of various pathogenic fungi, making it a candidate for further development as an antifungal agent.

Table 2: Antifungal Activity Profiles

Fungi Minimum Inhibitory Concentration (MIC)
Candida albicans32 μg/mL
Aspergillus niger64 μg/mL

The compound's antifungal activity was particularly notable against Candida albicans, which is significant given the rising incidence of fungal infections in immunocompromised patients (Table 2).

Cytotoxicity and Safety Profile

Evaluating the safety profile of this compound is crucial for its therapeutic application. Studies assessing cytotoxicity in human cell lines have shown that the compound exhibits low toxicity at therapeutic concentrations.

Table 3: Cytotoxicity Data

Cell Line IC50 (μM)
HepG2 (liver)>100
HeLa (cervical)78

The IC50 values indicate that the compound has a favorable safety margin, with HepG2 cells showing no significant cytotoxicity even at high concentrations (Table 3).

The biological activity of this compound is thought to involve multiple mechanisms:

  • Membrane Disruption : The quaternary ammonium structure facilitates interaction with microbial membranes, leading to increased permeability.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.

Case Studies

Several case studies have illustrated the potential applications of this compound in clinical settings:

  • In Vivo Efficacy : A study demonstrated that this compound significantly reduced bacterial load in murine models infected with Staphylococcus aureus.
  • Combination Therapy : It has been evaluated in combination with conventional antibiotics, showing synergistic effects that enhance overall antimicrobial efficacy.

Q & A

Q. What are the common synthetic routes for trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, and how can regioselectivity be controlled during its preparation?

  • Methodological Answer : The compound can be synthesized via alkylation of 1-methyl-1H-pyrrole derivatives with trimethylammonium iodide. A regioselective approach involves lithium-mediated functionalization (e.g., using n-BuLi in THF) followed by electrophilic trapping (e.g., iodomethane) to target specific positions on the pyrrole ring. Controlling reaction temperature (-78°C to 0°C) and solvent polarity (e.g., THF vs. DMF) minimizes side reactions and ensures regiocontrol . Flow chemistry methods may also prevent precipitation during halogenation steps, improving yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this quaternary ammonium salt?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical:
  • ¹H NMR identifies methyl groups (δ ~3.0–3.5 ppm for N-methyl and δ ~1.5–2.0 ppm for trimethylammonium).
  • ¹³C NMR confirms quaternary nitrogen bonding (e.g., δ ~55–60 ppm for N-CH₃).
    High-resolution mass spectrometry (HRMS) and ion chromatography validate molecular weight and iodide counterion integrity. Purity can be assessed via reverse-phase HPLC using ammonium acetate buffer (pH 6.5) as the mobile phase .

Q. What are the key stability considerations for storing this compound, and how can degradation products be identified?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at -20°C in amber vials. Degradation via Hofmann elimination or iodide oxidation can occur; monitor using TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or GC-MS for volatile byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with NMR can identify decomposition pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or catalytic applications?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the pyrrole ring and trimethylammonium group. Solvent effects (PCM model) predict solvolysis rates in polar aprotic solvents. Fukui indices identify electrophilic sites prone to nucleophilic attack, aiding in designing catalytic modifications .

Q. What strategies resolve contradictions in reported reaction yields when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Yield discrepancies often arise from inefficient mixing or exotherm control. Use flow reactors for scalable lithium-halogen exchange steps to maintain consistent residence time and temperature. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation. Design of experiments (DoE) optimizes variables like stoichiometry (1.1–1.3 eq. iodomethane) and solvent ratios .

Q. How does the counterion (iodide vs. other halides) influence the compound’s solubility and reactivity in cross-coupling reactions?

  • Methodological Answer : Iodide’s soft Lewis basicity enhances solubility in polar solvents (e.g., DMSO) compared to chloride or bromide. In Pd-catalyzed couplings, iodide can inhibit catalysts via ligand displacement; thus, counterion exchange (e.g., using AgOTf) may be required. Conduct comparative kinetic studies (UV-Vis monitoring) to quantify reaction rates with different counterions .

Q. What mechanistic insights explain unexpected byproducts during functionalization of the pyrrole ring?

  • Methodological Answer : Competing lithiation pathways (C2 vs. C5 on pyrrole) lead to regioisomeric byproducts. Use deuterium quenching experiments (D₂O) to map lithiation sites. Steric effects from the trimethylammonium group direct electrophiles to less hindered positions. Computational NBO analysis quantifies steric/electronic contributions to selectivity .

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